2-(3-Tert-butylphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

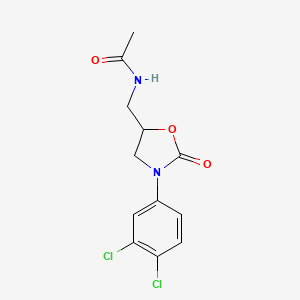

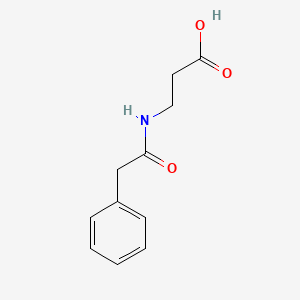

2-(3-Tert-butylphenoxy)propanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.284. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

2-(3-Tert-butylphenoxy)propanoic acid derivatives exhibit notable antimicrobial properties. A study demonstrated the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, showing significant in vitro activities against Gram-negative and Gram-positive bacteria, with particularly strong activity against screened bacteria when substituted phenoxyl side chains were present (Zhang et al., 2011). Another research on similar compounds found them effective against a broad spectrum of bacteria, with some derivatives displaying activities higher than standard antibiotics (Zhang et al., 2017).

Chemical Synthesis and Modification

The compound's derivatives are used in various chemical synthesis processes. One such example is the stereoselective hydrogenation of tert-butylphenols, which was studied for its potential in producing specific chemical configurations (Hiyoshi et al., 2007). Additionally, derivatives of this compound were explored for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating potential applications in material science (Trejo-Machin et al., 2017).

Catalysis and Reaction Studies

The compound's derivatives are involved in catalysis and reaction studies. For example, research on the oxidative cross-coupling of phenols using electrolytes demonstrated the tolerance of tert-butyl groups in the process, important for catalytic applications of the formed products (Elsler et al., 2014). Another study focused on the formation of specific compounds in the reaction of a derivative of this compound with thionyl chloride, showing the compound's role in redox processes (Volod’kin et al., 2013).

Food Chemistry

In the context of food chemistry, derivatives of this compound, such as tert-butylhydroquinone (TBHQ), are analyzed in food products. A study described a method for the quantitative determination of phenolic antioxidants in dry foods, indicating the compound's relevance in food safety and quality control (Perrin & Meyer, 2002).

Mechanism of Action

Target of Action

It is known that carboxylic acids, such as propanoic acid, can interact with various enzyme systems .

Mode of Action

It is known that carboxylic acids can undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Biochemical Pathways

The compound is likely metabolized via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . Some organisms have enzyme systems that can convert succinate to propionyl-CoA and through various further steps to propionate, CO2, or propionyl phosphate .

Pharmacokinetics

As a carboxylic acid, it is expected to undergo metabolism via conversion to its coa derivative .

Result of Action

The metabolism of carboxylic acids can lead to various downstream effects depending on the specific pathways involved .

Properties

IUPAC Name |

2-(3-tert-butylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-6-10(8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANKFINQYMYIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)

![3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3005674.png)

![2-N,6-N-Bis[(4-methoxyphenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B3005676.png)